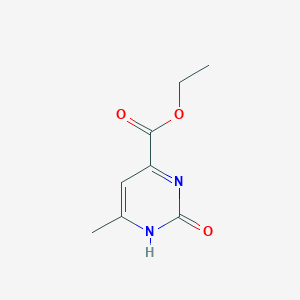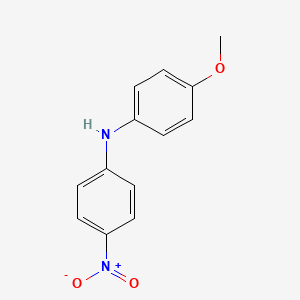
(2-Nitrophenyl)-piperidin-1-ylmethanone
Overview
Description
(2-Nitrophenyl)-piperidin-1-ylmethanone, also known as NPC-16, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL by NPC-16 leads to an increase in 2-AG levels, which has been linked to a variety of physiological and biochemical effects.
Mechanism of Action
(2-Nitrophenyl)-piperidin-1-ylmethanone acts as a competitive inhibitor of MAGL, binding to the active site of the enzyme and preventing the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in the brain and other tissues, which can activate cannabinoid receptors and produce a variety of physiological and biochemical effects.
Biochemical and physiological effects:
The increase in 2-AG levels produced by (2-Nitrophenyl)-piperidin-1-ylmethanone has been linked to a variety of physiological and biochemical effects, including analgesia, anti-inflammation, and neuroprotection. 2-AG is also involved in the regulation of appetite, mood, and stress, and has been implicated in the pathogenesis of various diseases, including cancer, epilepsy, and neurodegeneration.
Advantages and Limitations for Lab Experiments
(2-Nitrophenyl)-piperidin-1-ylmethanone is a potent and selective inhibitor of MAGL, which makes it a valuable tool for studying the endocannabinoid system in vitro and in vivo. However, the effects of (2-Nitrophenyl)-piperidin-1-ylmethanone on other enzymes and receptors in the endocannabinoid system should be taken into account when interpreting experimental results. In addition, the use of (2-Nitrophenyl)-piperidin-1-ylmethanone in animal studies may be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.
Future Directions
There are many potential future directions for research on (2-Nitrophenyl)-piperidin-1-ylmethanone and the endocannabinoid system. One area of interest is the development of more potent and selective MAGL inhibitors, which could have therapeutic potential for a variety of diseases. Another area of interest is the investigation of the interactions between the endocannabinoid system and other signaling pathways, such as the immune system and the gut microbiome. Finally, the role of 2-AG and other endocannabinoids in human health and disease remains an important area of research, and (2-Nitrophenyl)-piperidin-1-ylmethanone could be a valuable tool for advancing our understanding of this complex system.
Scientific Research Applications
(2-Nitrophenyl)-piperidin-1-ylmethanone has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. The inhibition of MAGL by (2-Nitrophenyl)-piperidin-1-ylmethanone has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of pain, inflammation, and neurodegeneration. (2-Nitrophenyl)-piperidin-1-ylmethanone has also been used to study the role of the endocannabinoid system in addiction, anxiety, and depression.
properties
IUPAC Name |
(2-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-4-1-5-9-13)10-6-2-3-7-11(10)14(16)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRDNSHELUDVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366067 | |
| Record name | (2-nitrophenyl)-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)-piperidin-1-ylmethanone | |
CAS RN |
26163-44-0 | |
| Record name | (2-nitrophenyl)-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)

![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)

![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)





![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)

![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)
